molecular formula C14H18O2 B8532766 ({4-[(Prop-2-yn-1-yl)oxy]butoxy}methyl)benzene CAS No. 832082-26-5

({4-[(Prop-2-yn-1-yl)oxy]butoxy}methyl)benzene

Cat. No. B8532766
CAS No.: 832082-26-5
M. Wt: 218.29 g/mol
InChI Key: UKLRQPXRXDRJDJ-UHFFFAOYSA-N
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Patent
US08080565B2

Procedure details

To a 1:1 mixture of propargyl alcohol (100 mL, 1.72 mol) and anhydrous THF (100 mL) was added sodium hydride (60% w/w dispersion in mineral oil, 14.0 g, 0.35 mol) under nitrogen, portionwise, over 30-35 min. An second reaction mixture was prepared in essentially the same manner. Both reaction mixtures were heated at 40° C. for 2 h and then cooled to room temperature. 4-Benzyloxy-1-bromobutane (90%, 35.0 g, 0.137 mol) was added to each reaction mixture. The resulting solutions were heated at 40° C. for 22 h and then quenched with water (˜5 mL), combined and concentrated in vacuo. The resulting crude product was then partitioned between dichloromethane (2×300 mL) and water (200 mL). The organic phases were removed, washed with saturated brine (150 mL), dried over sodium sulfate, filtered and concentrated in vacuo to afford the crude title intermediate (67 g) as a yellow oil. This oil was then chromatographed on a silica gel column (˜8 kg, 230-400 mesh, flash under 10 psi nitrogen pressure) eluting with dichloromethane (Rf=0.45, dichloromethane). The appropriate fractions were combined and concentrated to give the title intermediate as a clear oil (37.2 g, 0.17 mol, 62% yield).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[C:2]#[CH:3].[H-].[Na+].[CH2:7]([O:14][CH2:15][CH2:16][CH2:17][CH2:18]Br)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1COCC1>[CH2:7]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][O:4][CH2:1][C:2]#[CH:3])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C#C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCCBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An second reaction mixture
CUSTOM
Type
CUSTOM
Details
was prepared in essentially the same manner
CUSTOM
Type
CUSTOM
Details
Both reaction mixtures
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solutions were heated at 40° C. for 22 h
Duration
22 h
CUSTOM
Type
CUSTOM
Details
quenched with water (˜5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude product was then partitioned between dichloromethane (2×300 mL) and water (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic phases were removed
WASH
Type
WASH
Details
washed with saturated brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude title intermediate (67 g) as a yellow oil
CUSTOM
Type
CUSTOM
Details
This oil was then chromatographed on a silica gel column (˜8 kg, 230-400 mesh, flash under 10 psi nitrogen pressure)
WASH
Type
WASH
Details
eluting with dichloromethane (Rf=0.45, dichloromethane)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
32.5 (± 2.5) min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCCOCC#C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.17 mol
AMOUNT: MASS 37.2 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 124.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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